Benzylidene-2-naphthylamine
Overview
Description
Benzylidene-2-naphthylamine is a chemical compound that is part of the naphthylamine family. It is a compound of interest in various chemical reactions and has been studied for its reactivity and potential applications in synthesizing complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to benzylidene-2-naphthylamine involves various strategies. For instance, the synthesis of functionalized 1-amino-2-naphthalenecarboxylic acid derivatives from enamines and alkynes through a benzannulation strategy is one approach . Another method includes the synthesis of benzo[c]-naphto[f]dithiazepine from N-phenyl β-naphthylamine, which provides insights into the angular structure of the molecule . Additionally, the synthesis of benz[e]naphtho[1,2-b]azepine and naphtho[1,2-b]azepine derivatives from N-allyl-N-benzyl substituted α-naphthylamines using various intramolecular reactions demonstrates the versatility of naphthylamine derivatives in heterocyclic synthesis .
Molecular Structure Analysis
The molecular structure of benzylidene-2-naphthylamine and its derivatives has been studied using various spectroscopic techniques. For example, the structure of benzo[c]-naphto[f]dithiazepine was investigated using infrared spectroscopy, which suggested an angular shape for the molecule . The structure of synthesized compounds in the study of the reaction of benzylidene-2-naphthylamine with ethyl esters has been confirmed by IR, UV, and mass spectra .
Chemical Reactions Analysis
Benzylidene-2-naphthylamine undergoes various chemical reactions. It reacts with ethyl β-(3-ethyl)-β-oxopropionate to give multiple products, including the ethyl ester of α-(2-naphthylamino)benzyl-β-(3-pyridyl)-β-oxopropionic acid and others, with the reaction pathways discussed in the literature . Similarly, arylidene-2-naphthylamines react with ethyl furoylacetate to form noncyclic amino keto esters and esters of the benzo[f]quinoline series . The reaction of arylidene-2-naphthylamines with the ethyl ester of (2-quinolyl)-β-oxopropionic acid leads to the synthesis of ethyl esters of 1-(2-quinolyl)-3-arylbenzo[f]quinoline-2-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylidene-2-naphthylamine derivatives can be inferred from their reactivity and the conditions under which they are synthesized. For example, the synthesis of benzo[f]quinoline derivatives by condensation of N-arylmethylene-2-naphthylamines with acetylcyclohexane and 1-acetylcyclohexene indicates that these compounds can be obtained under mild conditions, and their properties can be manipulated by varying the reaction conditions . The thermal cyclization of N-[2-(2-propenyl)-1-naphthyl] ketenimines to form dibenz[b,h]acridines and benzo[h]quinolines suggests that these compounds have thermal stability that allows for such transformations .
Scientific Research Applications
Application in Organic Chemistry: Synthesis of C-Purine Nucleosides Analogues
- Summary of the Application: Benzylidene-2-naphthylamine is used as a ribonolactone protecting group in the synthesis of C-purine nucleosides analogues . These analogues are often used in medicinal chemistry due to their biological activity.
- Results or Outcomes: The use of Benzylidene-2-naphthylamine in this context aids in the successful synthesis of C-purine nucleosides analogues . The specific results, including any quantitative data or statistical analyses, were not provided in the source.
Application in Polymer Chemistry: Synthesis of Benzylidene-Containing Polymers
- Summary of the Application: Benzylidene-2-naphthylamine is used in the synthesis of new methacrylic monomers and polymers . These polymers have potential applications in nanooptics, photonics, nanochemistry, and nanobiotechnology .
- Methods of Application or Experimental Procedures: The synthesis of benzylidene-containing polymers involves a three-step approach, including condensation, preparation of methacrylic monomers, and their polymerization . The structures of all compounds are determined by 1H NMR and UV spectroscopy .
- Results or Outcomes: The synthesized benzylidene-containing polymers exhibit photochemical and optical activities .
Application in 3D Printing: Photoinitiators for 3D Printing Applications
- Summary of the Application: Benzylidene-2-naphthylamine is used in the synthesis of one-component cationic photoinitiators for 3D printing applications . These photoinitiators are based on tunable benzylidene scaffolds .
- Methods of Application or Experimental Procedures: The photoinitiators are synthesized in one step via classical aldol condensation reactions . They can efficiently decompose under irradiation from UV to visible regions of the spectrum .
- Results or Outcomes: The new benzylidene iodonium salts can photoinitiate the polymerization of vinyl ethers and epoxy monomers under LED@365 and LED@405 irradiation . They can simultaneously initiate and monitor the polymerization process according to the change of fluorescence during the photocuring process .
Application in Photocatalysis: Conversion of Benzylamine to N-Benzylidene Benzylamine
- Summary of the Application: Benzylidene-2-naphthylamine is used in the high-efficiency conversion of benzylamine (BA) to N-benzylidene benzylamine (NBBA) under visible light irradiation .
- Methods of Application or Experimental Procedures: The specific methods and procedures were not detailed in the source, but the general process involves the use of Benzylidene-2-naphthylamine in a photocatalytic reaction under visible light irradiation .
- Results or Outcomes: The use of Benzylidene-2-naphthylamine in this context aids in the successful conversion of benzylamine to N-benzylidene benzylamine .
Application in Sonochemistry: Synthesis of Benzylidene Derivatives of Enolizable Carbonyls
- Summary of the Application: Benzylidene-2-naphthylamine is used in the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls featuring barbituric acid derivatives, pyrazole-5-one, and rhodanine in aqueous ethanol .
- Methods of Application or Experimental Procedures: The synthesis involves a direct sp3 C–H olefination reaction of enolizable carbonyls . The structures of the synthesized compounds are validated using 1H-NMR and 13C-NMR spectroscopy .
- Results or Outcomes: The sonochemical synthesis method enables the synthesis of various benzylidene derivatives .
Safety And Hazards
Benzylidene-2-naphthylamine is hazardous to the aquatic environment and has long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be handled in a well-ventilated place, and suitable protective clothing should be worn .
Future Directions
properties
IUPAC Name |
N-naphthalen-2-yl-1-phenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIGNOCMDJFFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306409 | |
Record name | Benzylidene-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylidene-2-naphthylamine | |
CAS RN |
891-32-7 | |
Record name | 891-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylidene-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYLIDENE-2-NAPHTHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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